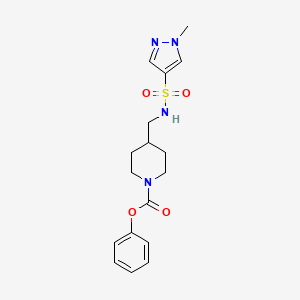

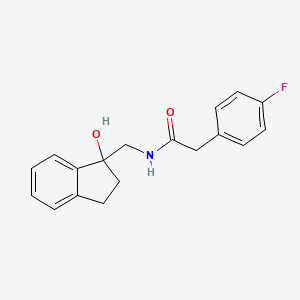

phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a phenyl group, a piperidine ring, and a pyrazole ring. Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . They have been applied to treat various diseases including inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a key structural feature in many biologically active compounds .Scientific Research Applications

Antimicrobial and Antibacterial Activities

Studies have indicated that derivatives of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate exhibit significant antimicrobial and antibacterial properties. Research conducted by El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated that certain heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole show antimicrobial activity. Similarly, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety and evaluated them for antibacterial effectiveness, finding several compounds with high activities (El‐Emary, Al-muaikel, & Moustafa, 2002); (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activities

The compound and its derivatives have been explored for their anticancer activities. Mert, Yaglıoglu, Demirtaş, and Kasımoğulları (2014) synthesized pyrazole-sulfonamide derivatives and tested their antiproliferative activities against HeLa and C6 cell lines, finding some compounds to show promising broad spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014). Additionally, compounds synthesized by Szafrański and Sławiński (2015) demonstrated potential anticancer activity, particularly against leukemia, colon cancer, and melanoma cell lines (Szafrański & Sławiński, 2015).

Antiviral and Anti-Malarial Activities

Derivatives have also shown potential antiviral and anti-malarial activities. Bernardino et al. (2007) synthesized new derivatives and investigated their effects on viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), finding some compounds to exhibit antiviral activity (Bernardino et al., 2007). Unnissa, Nisha, and Reddy (2015) evaluated synthesized compounds for their in vitro anti-malarial and anti-bacterial activity, identifying analogs of Pyrazole based Cinnoline compounds as potent anti-malarial and anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with a variety of receptors and enzymes, contributing to their broad range of biological activities .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Similar compounds have been found to modulate a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .

Action Environment

The action of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interaction with its targets .

Properties

IUPAC Name |

phenyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFPNHIGGPNJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)

![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)

![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)

![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2978940.png)

![Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2978943.png)

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)